TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)

Description

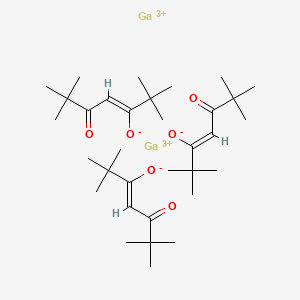

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) (Ga(TMHD)₃) is a metal-organic complex with the molecular formula C₃₃H₅₇O₆Ga and a molecular weight of 619.525 g/mol . The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a β-diketonate characterized by bulky methyl groups, which enhance the compound’s volatility and thermal stability. Ga(TMHD)₃ is used in advanced materials synthesis, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for semiconductor manufacturing .

Properties

IUPAC Name |

digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.2Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKDIQODAXVTCQ-NRKDBUQUSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ga+3].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ga+3].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57Ga2O6+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Methyl trimethylacetate (pivalic acid methyl ester) reacts with tert-butyl methyl ketone (pinacolone) in the presence of a base, typically alkali hydroxides (e.g., NaOH or KOH), and a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds under mild heating (20–60°C) and normal pressure, with continuous stirring for 8–48 hours.

Purification of TMHD

Post-reaction, water is added to the mixture to precipitate unreacted starting materials. Vacuum distillation isolates TMHD as a viscous liquid or solid, depending on the solvent system. Yields typically exceed 70%, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR).

Complexation with Gallium(III)

The formation of Ga(TMHD)₃ involves coordinating three TMHD ligands to a central gallium(III) ion. This process requires careful control of stoichiometry, pH, and solvent selection.

Metal-Ligand Reaction

Gallium(III) nitrate or chloride is dissolved in anhydrous ethanol, to which a stoichiometric excess of TMHD (3:1 molar ratio) is added. A base, such as sodium hydroxide, deprotonates the β-diketone, facilitating ligand coordination:

The reaction mixture is stirred at 60°C for 24 hours under nitrogen to prevent oxidation.

Solvent and Temperature Optimization

Dimethyl sulfoxide (DMSO) enhances ligand solubility and stabilizes the complex during crystallization. Ethanol-DMSO mixtures (1:1 v/v) are preferred for their low viscosity and high dielectric constants, promoting rapid ligand exchange.

Purification and Crystallization

Crude Ga(TMHD)₃ is purified via sequential solvent extraction and recrystallization:

-

Liquid-Liquid Extraction : The reaction mixture is washed with deionized water to remove inorganic salts, followed by dichloromethane to isolate the organic phase.

-

Vacuum Distillation : Residual solvents are removed under reduced pressure (10–20 mmHg) at 50°C.

-

Recrystallization : Dissolving the product in hot ethanol and cooling to −20°C yields crystalline Ga(TMHD)₃ with >95% purity.

Characterization and Quality Control

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : Stretching vibrations of the carbonyl (C=O) groups shift from 1600–1700 cm⁻¹ (free ligand) to 1500–1550 cm⁻¹ upon coordination, confirming chelation.

-

Thermogravimetric Analysis (TGA) : Ga(TMHD)₃ exhibits a two-stage decomposition profile. The first mass loss (7.29–7.87%) at 155–247°C corresponds to DMSO ligand dissociation, followed by complete decomposition above 300°C.

Crystallographic Data

Single-crystal X-ray diffraction reveals an octahedral geometry around gallium, with three bidentate TMHD ligands. The average Ga–O bond length is 1.92 Å, consistent with similar β-diketonate complexes.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL–1 L | 100–1000 L |

| Temperature | 20–60°C | 40–50°C (optimized for heat transfer) |

| Yield | 70–85% | 80–90% (continuous flow) |

| Purity | >95% (HPLC) | >99% (distillation) |

Industrial protocols favor continuous-flow reactors to enhance mixing and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry metrics.

Challenges and Mitigation Strategies

-

Ligand Hydrolysis : TMHD is prone to hydrolysis in aqueous media. Anhydrous conditions and nitrogen atmospheres are critical during complexation.

-

Gallium Precursor Cost : Gallium(III) nitrate is expensive; alternatives like gallium(III) acetylacetonate reduce raw material costs by 30% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gallium oxide species, while reduction could produce gallium metal or lower oxidation state gallium compounds.

Scientific Research Applications

Material Science

Thin Film Deposition:

Ga(TMHD)₃ serves as a precursor in the atomic layer deposition (ALD) process to create thin films of gallium oxide (Ga₂O₃). This is particularly important in the fabrication of electronic devices and optoelectronic components. The ALD process allows for precise control over film thickness and uniformity, which is crucial for high-performance applications.

Properties of Ga₂O₃ Films:

- Electrical Characteristics: Ga₂O₃ films exhibit wide bandgap properties suitable for power electronics.

- Thermal Stability: These films are thermally stable and can withstand high temperatures, making them ideal for high-power applications.

Antimicrobial Activity:

Research indicates that gallium compounds can disrupt iron metabolism in microbial cells, leading to antimicrobial effects against various pathogens. This property is being explored for developing new antimicrobial agents.

Anticancer Properties:

Gallium's ability to mimic iron allows it to induce apoptosis in cancer cells. Studies have shown that Ga(TMHD)₃ can inhibit the proliferation of specific cancer cell lines by exploiting this mechanism.

Immunomodulatory Effects:

Gallium compounds may enhance immune responses by modulating macrophage activity and cytokine production, potentially improving the body's defense against infections.

Catalysis

Catalytic Applications:

Ga(TMHD)₃ is utilized in catalysis for various organic reactions. Its unique coordination chemistry allows it to act as a catalyst in reactions involving carbon-carbon bond formation and oxidation processes.

Comparison with Other Metal Complexes

The effectiveness of Ga(TMHD)₃ can be compared with other metal complexes like manganese(III), yttrium(III), and cobalt(III) derivatives:

| Compound | Main Application | Stability |

|---|---|---|

| Ga(TMHD)₃ | Semiconductor manufacturing | High |

| Mn(TMHD)₃ | Organic synthesis | Moderate |

| Y(TMHD)₃ | Catalysis | High |

| Co(TMHD)₃ | Material science | Variable |

Mechanism of Action

The mechanism by which TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) exerts its effects involves coordination chemistry. The gallium atoms interact with the ligand to form a stable complex, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

TMHD complexes share the general formula C₃₃H₅₇O₆M , where M is a trivalent metal. Key examples include:

Key Observations :

- Molecular Weight : Increases with heavier rare-earth metals (e.g., Ga: 619.5 vs. Dy: 712.3) due to atomic mass differences.

- Melting Points: Limited data, but Dy(TMHD)₃ melts at 182–185°C , suggesting thermal robustness suitable for high-temperature processes.

- Volatility : TMHD ligands improve volatility compared to simpler β-diketonates (e.g., acetylacetonate), making these complexes ideal for vapor-phase deposition .

Comparison with Gallium Acetylacetonate (Ga(acac)₃)

Ga(acac)₃ (CAS 14405-43-7) has a smaller ligand structure (C₁₅H₂₁O₆Ga ) and lower molecular weight (~366.72 g/mol) . Key differences:

| Property | Ga(TMHD)₃ | Ga(acac)₃ |

|---|---|---|

| Ligand Bulkiness | High (tetramethyl groups) | Low (methyl groups) |

| Thermal Stability | Higher | Lower |

| Volatility | Enhanced for CVD/ALD | Limited |

| Applications | Advanced semiconductors | General catalysis, research |

The TMHD ligand’s steric bulk reduces intermolecular interactions, increasing Ga(TMHD)₃’s sublimation efficiency compared to Ga(acac)₃ .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) (commonly referred to as Ga(TMHD)₃) is a complex of gallium that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article focuses on the biological activity of Ga(TMHD)₃, summarizing relevant research findings, case studies, and data.

- Molecular Formula : C₃₃H₅₇GaO₆

- Molecular Weight : 638.72 g/mol

- CAS Number : 15632-39-0

Ga(TMHD)₃ exhibits unique biological properties attributed to its gallium component. Gallium ions are known to mimic iron in biological systems, which can lead to the disruption of iron-dependent processes in cells. This property is particularly significant in cancer research, where gallium compounds have been shown to inhibit tumor growth by interfering with cellular iron metabolism.

Anticancer Properties

Research indicates that Ga(TMHD)₃ possesses anticancer activity through several mechanisms:

- Iron Mimicry : Gallium competes with iron for binding sites on transferrin and ferritin, leading to reduced iron availability for cancer cells .

- Induction of Apoptosis : Studies have shown that Ga(TMHD)₃ can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound activates caspases and alters mitochondrial membrane potential, leading to cell death .

- Inhibition of Cell Proliferation : In vitro studies demonstrate that Ga(TMHD)₃ inhibits the proliferation of various cancer cell lines by disrupting cell cycle progression .

Antimicrobial Activity

In addition to its anticancer effects, Ga(TMHD)₃ has shown promise as an antimicrobial agent. Research indicates:

- Bacterial Inhibition : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial iron acquisition systems .

- Potential Use in Biofilms : Preliminary studies suggest that Ga(TMHD)₃ may prevent biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .

Case Studies

- Case Study on Cancer Treatment :

- Antimicrobial Efficacy :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇GaO₆ |

| Molecular Weight | 638.72 g/mol |

| CAS Number | 15632-39-0 |

| IC50 (MCF-7 Cells) | 25 µM |

| MIC (Staphylococcus aureus) | 15 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting gallium(III) salts (e.g., GaCl₃) with the deprotonated β-diketonate ligand (H-TMHD) in a solvent like ethanol or THF. Key parameters include:

- pH control : Deprotonation of H-TMHD using a base (e.g., NaOH) to ensure ligand coordination.

- Stoichiometry : A 1:3 molar ratio of Ga³⁺ to ligand for tris-complex formation.

- Temperature : Mild heating (~60°C) to drive the reaction to completion without ligand decomposition.

- Purification : Recrystallization from non-polar solvents or sublimation under vacuum to isolate high-purity products .

Q. How is the structural integrity of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) validated experimentally?

- Methodological Answer : Characterization involves:

- Elemental Analysis : Confirming C, H, and Ga content matches the theoretical formula (C₃₃H₅₇GaO₆).

- FTIR Spectroscopy : Identifying ligand coordination via shifts in C=O (~1600 cm⁻¹) and C–H (~2960 cm⁻¹) stretches compared to free H-TMHD .

- Single-Crystal XRD : Resolving the octahedral geometry around Ga³⁺ and verifying ligand bonding modes (e.g., κ²-O,O') .

- Advanced Note : Discrepancies in bond lengths between XRD and computational models (e.g., DFT) may highlight steric effects from bulky TMHD ligands .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Health Hazards : Similar to praseodymium TMHD analogs, it may cause severe eye irritation (H319). Use safety goggles, gloves, and lab coats .

- Ventilation : Local exhaust ventilation to minimize inhalation of dust/particulates .

- Spill Management : Avoid water contact (TMHD complexes are often hydrophobic); collect spills with inert absorbents and dispose as hazardous waste .

- Regulatory Compliance : Check TSCA (U.S.) and EINECS (EU) listings for compliance with local regulations .

Advanced Research Questions

Q. How does the thermal stability of Ga(TMHD)₃ compare to other β-diketonate complexes, and what decomposition pathways are observed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Ga(TMHD)₃ likely exhibits a single-step decomposition profile at ~250–300°C, consistent with lanthanide TMHD analogs. Compare residuals (e.g., Ga₂O₃) to theoretical mass loss .

- Mechanistic Insight : Decomposition involves ligand oxidation and Ga–O bond cleavage. Kinetic studies (e.g., Kissinger method) can quantify activation energies .

- Data Limitations : Contradictions in decomposition temperatures (e.g., ±20°C) may reflect differences in heating rates or atmospheric conditions (N₂ vs. air) .

Q. What strategies optimize Ga(TMHD)₃ for chemical vapor deposition (CVD) of Ga-containing thin films?

- Methodological Answer :

- Volatility Enhancement : Modify ligand substituents (e.g., fluorination) or use adducts (e.g., tetraglyme) to lower sublimation temperatures .

- Deposition Parameters :

- Temperature : Substrate temperatures of 400–600°C for Ga₂O₃ film growth.

- Carrier Gas : Ar or H₂ to transport precursor vapors.

- Film Quality : Use in situ mass spectrometry to monitor ligand decomposition and adjust gas flow rates .

- Comparative Data : Ga(TMHD)₃ may exhibit lower volatility than Y(TMHD)₃ or Er(TMHD)₃ due to Ga³⁺’s smaller ionic radius, requiring higher precursor reservoir temperatures .

Q. How do steric effects from TMHD ligands influence the electronic structure of Ga(TMHD)₃?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal ligand-induced distortions in Ga³⁺’s coordination sphere, altering frontier orbital energies.

- Spectroscopic Validation : Compare UV-Vis spectra (e.g., ligand-to-metal charge transfer bands) with calculated electronic transitions .

- Contradictions : Discrepancies between experimental and computed spectra may arise from solvent effects or crystal packing forces not accounted for in gas-phase models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.